Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide
Descripción
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide is a heterocyclic compound featuring a pyrimido-benzothiazine core fused with a butanoic acid moiety. The molecular framework includes a 7,7-dimethyl-substituted dihydrobenzothiazine ring, a methoxy group at position 4, and an amino linkage to the butanoic acid chain. The monohydrobromide salt enhances its solubility and stability, making it suitable for pharmaceutical applications .
Key structural attributes:
- Butanoic acid substituent: Introduces carboxylic acid functionality, enabling hydrogen bonding and ionic interactions with biological targets.
- Hydrobromide salt: Improves bioavailability by increasing aqueous solubility.
Propiedades
Número CAS |
102688-90-4 |
|---|---|
Fórmula molecular |
C17H23BrN4O3S |
Peso molecular |
443.4 g/mol |
Nombre IUPAC |
3-carboxypropyl-(4-methoxy-7,7-dimethyl-6,8-dihydropyrimido[4,5-b][1,4]benzothiazin-9-yl)azanium;bromide |
InChI |
InChI=1S/C17H22N4O3S.BrH/c1-17(2)7-10(18-6-4-5-12(22)23)14-11(8-17)21-13-15(24-3)19-9-20-16(13)25-14;/h9,18H,4-8H2,1-3H3,(H,22,23);1H |
Clave InChI |
WCGVXUQJUMBOFI-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C2C(=NC3=C(N=CN=C3S2)OC)C1)[NH2+]CCCC(=O)O)C.[Br-] |
Origen del producto |
United States |
Métodos De Preparación
The synthesis of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((7,8-dihydro-7,7-dimethyl-4-methoxy-6H-pyrimido(4,5-b)(1,4)benzothiazin-9-yl)amino)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Table 1: Key Structural and Functional Comparisons
Key Differences and Implications
Core Heterocyclic Systems :
- The target compound and CID 3067020 share a pyrimido-benzothiazine core, while the compound in features a pyrimido-diazepine ring. The diazepine system introduces additional nitrogen atoms, altering electron distribution and binding affinity .
- The pyrido-pyrimidine core in lacks sulfur, reducing thiazine-related hydrophobicity.
The butanoic acid chain distinguishes the target compound from benzamide derivatives (e.g., ), enabling distinct interactions with polar binding pockets.
Biological Target Predictions: Bromodomain-containing proteins (e.g., BRD4) are plausible targets for pyrimido-benzothiazines due to structural similarities with known inhibitors . Carboxylic acid-containing derivatives (target compound, ) may exhibit improved solubility but reduced blood-brain barrier penetration compared to neutral analogues.
Physicochemical Properties
Table 2: Calculated Physicochemical Parameters*
| Compound | logP | PSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | 2.8 | 120.5 | 3 | 9 |
| CID 3067020 | 2.1 | 95.3 | 2 | 6 |
| 3.5 | 110.7 | 1 | 8 | |
| 1.9 | 135.2 | 4 | 11 |
*Values estimated using fragment-based methods and structural data .
- logP : The target compound’s higher logP than CID 3067020 reflects the methoxy group’s lipophilic contribution.
- Polar Surface Area (PSA): The butanoic acid moiety increases PSA, suggesting stronger solvation in aqueous environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
